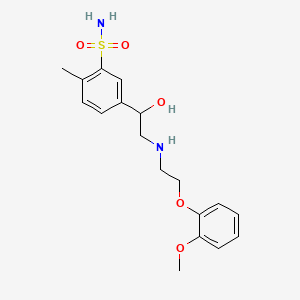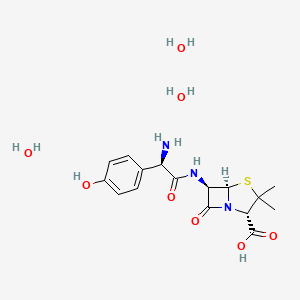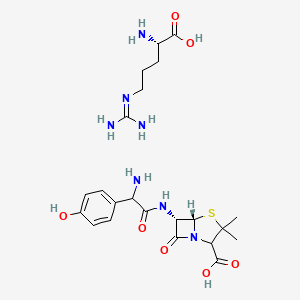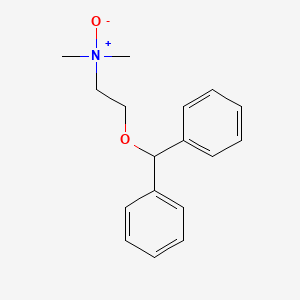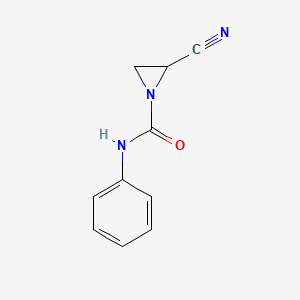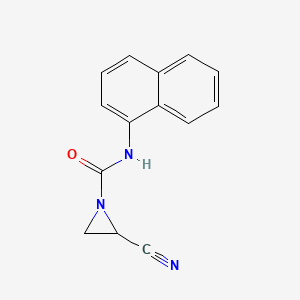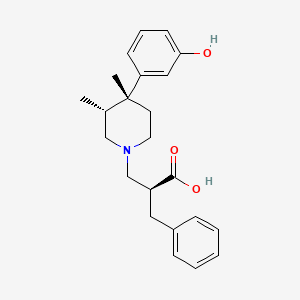
Ácido (S)-2-bencil-3-((3R,4R)-4-(3-hidroxifenil)-3,4-dimetilpiperidin-1-il)propanoico
Descripción general
Descripción
ADL-08-0011 is an alvimopan metabolite.
Aplicaciones Científicas De Investigación
Aceleración de la recuperación gastrointestinal
Alvimopan se utiliza para acelerar el tiempo de recuperación gastrointestinal superior e inferior tras la cirugía de resección parcial del intestino delgado o grueso con anastomosis primaria . Ayuda a reducir la duración del íleo posoperatorio, una complicación común de la cirugía intestinal.
Manejo del dolor
Se ha investigado el uso de alvimopan para el tratamiento del dolor, tanto agudo como crónico . Como antagonista de los opioides, podría ayudar potencialmente a controlar los efectos secundarios inducidos por los opioides sin afectar la analgesia.
Mecanismo De Acción
Target of Action
The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation .
Mode of Action
Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor . It binds to the MOR with a Ki of 0.2 ng/mL . By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility .
Biochemical Pathways
The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract . This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function .
Pharmacokinetics
Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor . The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors .
Result of Action
The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection . This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function .
Action Environment
The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier .
Propiedades
IUPAC Name |
(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSLJKYJXTATP-WCAVRKLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433261 | |
| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156130-41-5 | |
| Record name | ADL-08-0011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADL-08-0011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









